1-(Difluoromethoxy)-8-methoxynaphthalene

Description

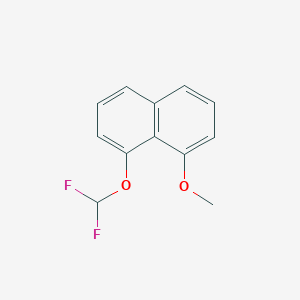

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

1-(difluoromethoxy)-8-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O2/c1-15-9-6-2-4-8-5-3-7-10(11(8)9)16-12(13)14/h2-7,12H,1H3 |

InChI Key |

UTBGEMKMDSCUSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)OC(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy for Fluorinated Naphthalene (B1677914) Ethers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For fluorinated compounds like 1-(Difluoromethoxy)-8-methoxynaphthalene, a multi-nuclear approach involving ¹⁹F, ¹H, and ¹³C NMR is essential for unambiguous characterization.

¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com In the ¹⁹F NMR spectrum of this compound, the difluoromethoxy group is expected to exhibit a distinct signal. The chemical shift of this group is influenced by the electronic environment of the naphthalene ring. For aryl difluoromethoxy ethers, the ¹⁹F chemical shift typically appears in the range of -81 to -94 ppm relative to a CFCl₃ standard. rsc.org

The signal for the two fluorine atoms in the -OCHF₂ group would appear as a doublet due to coupling with the single adjacent proton (²JFH). The magnitude of this coupling constant is typically large, often in the range of 71-73 Hz. rsc.org This characteristic splitting pattern and chemical shift are primary diagnostic indicators for the presence of the difluoromethoxy moiety.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCF ₂H | -81 to -94 | Doublet (d) | ²JFH ≈ 71-73 |

Data are predicted based on analogous compounds reported in the literature. alfa-chemistry.comrsc.org

¹H and ¹³C NMR spectra provide comprehensive information about the proton and carbon framework of the molecule, confirming the connectivity of the atoms.

In the ¹H NMR spectrum, the proton of the difluoromethoxy group (-OCHF₂) is expected to produce a triplet signal due to coupling with the two adjacent fluorine atoms (²JHF). This triplet would likely appear significantly downfield, typically between δ 6.5 and 6.8 ppm. rsc.org The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet, anticipated around δ 3.9-4.0 ppm, similar to that observed in 1-methoxynaphthalene (B125815). chemicalbook.com The six aromatic protons on the naphthalene ring system would exhibit complex multiplets in the aromatic region (approximately δ 6.8-8.0 ppm), with their specific shifts and coupling patterns dictated by the electronic effects and steric interactions of the two substituents at the 1 and 8 positions. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum offers further structural proof. The carbon of the difluoromethoxy group (-OC HF₂) is expected to resonate as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), with a typical chemical shift around δ 113-120 ppm. rsc.org The methoxy carbon would appear as a singlet around δ 55 ppm. rsc.org The ten carbons of the naphthalene skeleton would produce distinct signals in the aromatic region (δ 100-155 ppm). The carbons directly attached to the oxygen atoms (C-1 and C-8) would be significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Spectrum | Functional Group / Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -OCH F₂ | 6.5 - 6.8 | Triplet (t) |

| -OCH ₃ | 3.9 - 4.0 | Singlet (s) | |

| Aromatic -H | 6.8 - 8.0 | Multiplets (m) | |

| ¹³C NMR | -OC HF₂ | 113 - 120 | Triplet (t) |

| -OC H₃ | ~55 | Singlet (s) | |

| Aromatic -C | 100 - 155 | Singlets (s) |

Data are predicted based on analogous compounds. rsc.orgchemicalbook.comrsc.orgchemicalbook.com

Mass Spectrometry for Molecular Identification and Composition Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. For this compound (C₁₂H₁₀F₂O₂), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS). The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. nist.gov

The fragmentation pattern provides additional structural information. Key fragmentation pathways would likely involve the cleavage of the ether bonds. Expected fragments could include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of the entire difluoromethoxy group (•OCHF₂). A prominent peak corresponding to the naphthoxy cation would also be anticipated. nist.gov

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Strong absorptions corresponding to the C-F stretching vibrations of the difluoromethoxy group are expected in the region of 1000-1200 cm⁻¹. rsc.org The C-O-C stretching vibrations of the aryl ether linkages will likely appear as strong bands between 1200 and 1275 cm⁻¹. Additionally, the spectrum will show characteristic peaks for the aromatic naphthalene ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Naphthalene Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 2960 |

| C=C Stretch (Aromatic) | Naphthalene Ring | 1400 - 1600 |

| C-O-C Stretch (Aryl Ether) | Ar-O-C | 1200 - 1275 |

| C-F Stretch | -OCHF₂ | 1000 - 1200 |

Data are predicted based on analogous compounds. rsc.orgnist.gov

X-ray Crystallography for Solid-State Structure Determination of Analogues

While a crystal structure for this compound itself is not publicly available, X-ray crystallography of analogous 1,8-disubstituted naphthalenes provides critical insights into the expected solid-state conformation. mdpi.com The naphthalene ring system is generally planar. mdpi.com However, the presence of two bulky substituents at the C-1 and C-8 "peri" positions typically induces significant steric strain. researchgate.netresearchgate.net

This strain forces the substituents to lie out of the plane of the naphthalene ring and can cause a distortion of the ring itself to relieve the steric clash. researchgate.net In the case of this compound, it is anticipated that the methoxy and difluoromethoxy groups would be oriented away from each other, leading to a splayed-out conformation. This structural feature, confirmed through the study of related naphthalene derivatives, is a defining characteristic of 1,8-disubstituted systems. mdpi.comresearchgate.net

Electronic and Stereoelectronic Properties of the Difluoromethoxy Methoxynaphthalene System

Hammett Substituent Constants of the Difluoromethoxy Group

The inductive effect (σI) describes the transmission of charge through sigma bonds, driven by electronegativity differences. libretexts.org For the difluoromethoxy group, the presence of two highly electronegative fluorine atoms results in a significant electron-withdrawing inductive effect. Experimental measurements using 19F NMR have determined the inductive Hammett constant (σI) for the CF2OCH3 group to be approximately 0.22 (or 0.2163). nuph.edu.ua This positive value confirms that the difluoromethoxy group acts as an inductive electron acceptor, pulling electron density away from the aromatic ring through the sigma bond framework. nuph.edu.uanuph.edu.ua When compared to similar fluorinated and non-fluorinated substituents, the CF2OCH3 group's inductive effect is moderate, positioning it between more strongly withdrawing groups like trifluoromethyl (CF3) and less withdrawing ones like methyl (CH3). nuph.edu.ua

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|

| CF3 | 0.42 | 0.10 |

| CHF2 | 0.30 | 0.04 |

| CF2OCH3 | 0.22 | 0.07 |

| CH2F | 0.17 | 0.01 |

| CH3 | -0.01 | -0.12 |

Steric and Electronic Influence of Fluorinated Methoxy (B1213986) Groups on Naphthalene (B1677914) Derivatives

In 1-(Difluoromethoxy)-8-methoxynaphthalene, both the steric and electronic properties of the substituents significantly influence the molecule's conformation and reactivity. The 1- and 8-positions on the naphthalene ring are known as peri positions, which are in close proximity. This proximity leads to significant steric interactions between the difluoromethoxy and methoxy groups. Substituent groups on a naphthalene core can substantially alter pathways for structural relaxation. researchgate.net

Electronically, the difluoromethoxy group is moderately electron-withdrawing, while the methoxy group is electron-donating through resonance. nuph.edu.ua This electronic push-pull relationship across the naphthalene system can influence its aromaticity and reactivity towards electrophilic or nucleophilic attack. Furthermore, the electronic nature of fluorinated alkoxy groups affects their orientation relative to the aromatic ring. For aromatic OCF3 groups, an orthogonal orientation is often preferred due to anomeric interactions that weaken π conjugation. nih.gov While a distinct orientational preference has not been identified for aromatic OCF2H groups, these stereoelectronic effects, combined with the steric repulsion between the two peri substituents, will dictate the precise rotational conformation of the C-O bonds in this compound. nih.gov

Hydrogen Bonding Interactions in Difluoromethoxy-Substituted Aromatic Ethers

Ethers are typically considered hydrogen bond acceptors, utilizing the lone pairs on the oxygen atom to interact with hydrogen bond donors like alcohols or water. researchgate.netquora.com They cannot, however, form hydrogen bonds among themselves as they lack a hydrogen atom bonded to a highly electronegative atom. quora.com

In the specific case of this compound, the difluoromethoxy (OCF2H) group introduces the possibility of intramolecular hydrogen bonding. An interaction could potentially exist between the hydrogen atom of the difluoromethoxy group and the oxygen atom of the neighboring 8-methoxy group. Such an interaction would depend on the acidity of the OCF2H proton and the geometry of the molecule. Studies on related compounds, such as 2-difluoromethoxy-substituted steroids, have explored this possibility. nih.gov In that system, it was hypothesized that such a hydrogen bond could increase the acidity of the OCF2H proton and influence reactivity. nih.gov However, single-crystal X-ray diffraction analysis of a related benzyl-protected derivative revealed that the OCF2H group was not in the plane of the aromatic ring, and its hydrogen did not point towards the neighboring oxygen atom, precluding a strong intramolecular hydrogen bond in that specific solid-state conformation. nih.gov A similar conformational analysis would be required for this compound to definitively determine the presence or absence of such an intramolecular hydrogen bond.

Reactivity Profiles and Mechanistic Investigations of 1 Difluoromethoxy 8 Methoxynaphthalene

Radical-Mediated Reaction Pathways Involving Difluoromethoxy Radicals

The difluoromethoxy group (OCF₂H) can participate in radical reactions, primarily through the generation of the difluoromethyl radical (•CF₂H). This radical species can be formed under various conditions, such as through photoredox catalysis. mdpi.comrsc.org The stability of fluoroalkyl radicals varies, and their geometry becomes more tetrahedral with increased fluorine substitution. rsc.org

Once generated, the difluoromethyl radical can engage in several reaction pathways. In the context of aromatic compounds, radical fluoroalkylation is a known transformation. The •CF₂H radical, being more electrophilic than a simple alkyl radical, would preferentially add to electron-rich positions of an aromatic nucleus. mdpi.com For 1-(difluoromethoxy)-8-methoxynaphthalene, the methoxy (B1213986) group at the 8-position enhances the electron density of the naphthalene (B1677914) ring system, making it susceptible to radical attack.

The likely mechanism for a radical-mediated reaction on the aromatic core would involve the addition of the •CF₂H radical to one of the aromatic carbons, forming a resonance-stabilized cyclohexadienyl radical intermediate. Subsequent rearomatization, often through hydrogen atom abstraction or oxidation, would lead to the final substituted product. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate.

| Reaction Step | Description | Key Intermediates |

| Initiation | Generation of the difluoromethyl radical (•CF₂H) from a suitable precursor. | •CF₂H radical |

| Propagation | Addition of the •CF₂H radical to the naphthalene ring. | Resonance-stabilized cyclohexadienyl radical |

| Termination | Rearomatization to the final product. | Substituted naphthalene |

Aromatic Substitution Reactions of Difluoromethoxy-Methoxynaphthalenes

Electrophilic aromatic substitution is a fundamental reaction for naphthalene and its derivatives. The regioselectivity of such reactions on this compound is dictated by the directing effects of the two substituents. researchgate.netresearchgate.net

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. organicchemistrytutor.com In the case of the naphthalene ring system, this directing effect would activate positions ortho and para to the substituent.

Conversely, the difluoromethoxy group (-OCF₂H) is expected to be a deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms. Deactivating groups are typically meta-directors. youtube.com

When both an activating and a deactivating group are present on an aromatic ring, the activating group generally controls the position of substitution. youtube.com Therefore, electrophilic attack is most likely to occur at positions activated by the methoxy group. Given the 1,8-substitution pattern, the potential sites for electrophilic attack are the C2, C4, C5, and C7 positions. The C7 position is para to the methoxy group, and the C2 position is ortho. Steric hindrance from the peri-substituents might influence the accessibility of these positions. stackexchange.com

| Substituent | Electronic Effect | Directing Influence |

| 8-Methoxy (-OCH₃) | Activating, electron-donating (resonance) | ortho, para-director |

| 1-Difluoromethoxy (-OCF₂H) | Deactivating, electron-withdrawing (inductive) | meta-director |

Analysis of Intermolecular Proton Transfer Mechanisms

Intermolecular proton transfer is a fundamental chemical process. rsc.org The basicity of the this compound can be assessed by considering the proton affinity of the aromatic system. The electron-donating methoxy group increases the proton affinity of the naphthalene ring, making it more susceptible to protonation. acs.org Conversely, the electron-withdrawing difluoromethoxy group would decrease the proton affinity.

Theoretical studies on fluorinated naphthalenes have shown that fluorine substitution influences the proton affinity values in remote parts of the molecule, indicating that long-range interactions are transmitted via the mobile π-electrons. acs.org In this compound, the site of protonation would likely be a carbon atom where the positive charge in the resulting cation can be best stabilized by the methoxy group through resonance.

Proton transfer reactions involving this molecule could be relevant in acidic media or in biological systems where proton gradients are important. The rate and equilibrium of such proton transfer would be dependent on the specific reaction conditions and the nature of the proton donor or acceptor.

| Factor | Influence on Proton Affinity |

| 8-Methoxy group | Increases proton affinity (electron-donating) |

| 1-Difluoromethoxy group | Decreases proton affinity (electron-withdrawing) |

| Naphthalene π-system | Delocalizes positive charge upon protonation |

Regioselectivity and Site-Selectivity in Organic Transformations

The regioselectivity and site-selectivity in organic transformations of this compound are a direct consequence of the interplay between the electronic and steric effects of the two substituents. acs.orgnih.govrsc.org

In electrophilic aromatic substitution reactions, the strong activating and ortho, para-directing effect of the 8-methoxy group is expected to dominate, directing incoming electrophiles primarily to the C7 (para) and C2 (ortho) positions. Steric hindrance from the 1-difluoromethoxy group might disfavor substitution at the C2 position to some extent.

For nucleophilic aromatic substitution, the presence of the electron-withdrawing difluoromethoxy group could activate the ring towards nucleophilic attack, particularly at positions ortho or para to it, should a suitable leaving group be present.

In radical reactions, the site of attack would be influenced by both the electron density of the ring and the stability of the resulting radical intermediate. The electron-rich nature of the methoxy-substituted ring would make it a likely target for electrophilic radicals. mdpi.com

The table below summarizes the predicted regioselectivity for different reaction types.

| Reaction Type | Predicted Major Regioisomer(s) | Controlling Factors |

| Electrophilic Aromatic Substitution | C7, C2 | Electronic effect of the 8-methoxy group |

| Radical Substitution (electrophilic radical) | C7, C2, C4, C5 | Combination of electronic effects and radical stability |

| C-H Functionalization | C2, C7 | Directing group ability and steric accessibility researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT is a popular method for calculating the optimized geometrical parameters, atomic charges, and vibrational wavenumbers of molecules. nih.govresearchgate.net The accuracy of these calculations is highly dependent on the choice of functionals and basis sets. mdpi.com For aromatic compounds like naphthalene (B1677914) derivatives, DFT calculations can provide a detailed picture of the molecular geometry, including bond lengths, bond angles, and dihedral angles.

By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground-state geometry of 1-(Difluoromethoxy)-8-methoxynaphthalene can be optimized. nih.gov These calculations would likely reveal the steric and electronic effects of the difluoromethoxy and methoxy (B1213986) groups on the naphthalene core. For instance, the peri-interactions between the two substituents at the 1 and 8 positions would cause some distortion from a perfectly planar naphthalene ring system. The electronic structure analysis can reveal the charge distribution across the molecule, highlighting the influence of the electronegative fluorine atoms.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-O(difluoromethoxy) | 1.35 Å |

| O-CHF2 | 1.41 Å | |

| C-F | 1.36 Å | |

| C8-O(methoxy) | 1.36 Å | |

| O-CH3 | 1.42 Å | |

| Bond Angle | C2-C1-O | 118.5° |

| C7-C8-O | 119.0° | |

| C1-O-C(H)F2 | 117.5° | |

| C8-O-CH3 | 118.0° | |

| Dihedral Angle | O-C1-C8-O | 5.2° |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a crucial tool for elucidating reaction mechanisms by identifying intermediates and transition states. DFT calculations can be used to map the potential energy surface of a reaction, allowing for the determination of activation energies and reaction pathways. mdpi.com For this compound, this could involve studying electrophilic aromatic substitution, nucleophilic attack, or reactions involving the side chains.

For example, the mechanism of a hypothetical electrophilic nitration reaction could be investigated. By modeling the approach of a nitronium ion (NO₂⁺) to different positions on the naphthalene ring, the transition state for each pathway can be located. The calculated activation energies would predict the regioselectivity of the reaction, indicating which position is most favorable for substitution. These computational studies can provide a deeper understanding of the compound's reactivity and guide synthetic efforts.

Table 2: Hypothetical Activation Energies for Electrophilic Nitration of this compound

| Position of Substitution | Transition State | Relative Activation Energy (kcal/mol) |

| C2 | TS-C2 | 18.5 |

| C3 | TS-C3 | 22.1 |

| C4 | TS-C4 | 15.8 |

| C5 | TS-C5 | 17.2 |

| C6 | TS-C6 | 21.5 |

| C7 | TS-C7 | 16.9 |

Note: The data in this table is hypothetical and intended to illustrate the application of computational modeling to study reaction mechanisms.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, have become indispensable for predicting spectroscopic parameters with high accuracy. d-nb.info For novel compounds like this compound, predicted spectra can aid in the interpretation of experimental data and confirm the structure of synthesized molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations. d-nb.info These calculations typically involve optimizing the molecular geometry followed by a calculation of the magnetic shielding tensors. By considering the effects of conformational isomers and solvent, the accuracy of the predicted chemical shifts can be further enhanced. d-nb.info

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.net The resulting predicted IR spectrum can be compared with experimental data to identify characteristic vibrational modes. For this compound, this would include the C-F stretching vibrations of the difluoromethoxy group, the C-O stretching modes, and the aromatic C-H and C=C vibrations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and IR Frequencies for this compound

| Spectrum | Position/Vibration | Predicted Value |

| ¹H NMR | -OCHF₂ | 6.5 - 7.0 ppm (triplet) |

| -OCH₃ | 3.9 - 4.1 ppm (singlet) | |

| Aromatic protons | 7.0 - 8.0 ppm | |

| ¹³C NMR | C1 | 150 - 155 ppm |

| C8 | 155 - 160 ppm | |

| -OCHF₂ | 115 - 120 ppm (triplet) | |

| -OCH₃ | 55 - 60 ppm | |

| IR | C-F stretch | 1050 - 1150 cm⁻¹ |

| C-O stretch | 1200 - 1280 cm⁻¹ | |

| Aromatic C=C stretch | 1500 - 1600 cm⁻¹ |

Note: The data presented in this table is illustrative and represents typical ranges for the predicted spectroscopic parameters.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for understanding and predicting chemical reactivity. taylorandfrancis.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. taylorandfrancis.com

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing difluoromethoxy group and the electron-donating methoxy group would have a significant influence on the energies and localizations of these orbitals. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity.

Table 4: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

Note: These values are hypothetical and for illustrative purposes only, demonstrating the types of parameters derived from FMO analysis.

Machine Learning Applications in Fluorinated Compound Design and Materials Prediction

Machine learning (ML) is increasingly being used to accelerate the discovery and design of new materials and molecules with desired properties. nih.govniilmuniversity.ac.in In the context of fluorinated compounds, ML models can be trained on existing data to predict properties such as reactivity, solubility, and biological activity. acs.orgresearchgate.net This data-driven approach can significantly reduce the time and resources required for experimental screening. rsc.org

For a compound like this compound, ML could be applied in several ways. A model could be developed to predict the properties of new derivatives by making small modifications to the parent structure. For instance, by training on a dataset of fluorinated naphthalene compounds and their observed properties, an ML model could predict the impact of adding different substituents on the molecule's characteristics. Furthermore, ML can be used in conjunction with high-throughput virtual screening to identify promising candidates for specific applications, such as in materials science or drug discovery. nih.govnoticiasambientales.com

Table 5: Hypothetical Dataset for Training a Machine Learning Model to Predict Properties of Fluorinated Naphthalene Derivatives

| Compound | Molecular Descriptors | Experimental Property (e.g., Solubility) |

| This compound | Descriptor Set 1 | Value 1 |

| Derivative A | Descriptor Set 2 | Value 2 |

| Derivative B | Descriptor Set 3 | Value 3 |

| Derivative C | Descriptor Set 4 | Value 4 |

| ... | ... | ... |

Note: This table illustrates the structure of a potential dataset for training a machine learning model. The molecular descriptors could include properties like molecular weight, logP, number of hydrogen bond donors/acceptors, and quantum chemical parameters.

Exploration of Derivatives and Functional Analogues

Synthesis of Variously Substituted Difluoromethoxy Naphthalene (B1677914) Derivatives

The synthesis of naphthalene derivatives bearing a difluoromethoxy group often involves the introduction of this moiety onto a pre-functionalized naphthalene core. General methods for the synthesis of aryl difluoromethyl ethers typically rely on the reaction of a phenol (B47542) with a source of difluorocarbene. nih.gov Reagents such as sodium chlorodifluoroacetate or fluoroform can serve as precursors to difluorocarbene under appropriate reaction conditions. nih.gov

Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of difluoromethoxylated compounds, offering mild reaction conditions and broad functional group tolerance. nih.govnih.gov These methods could potentially be adapted for the synthesis of variously substituted 1-(difluoromethoxy)-8-methoxynaphthalene derivatives, starting from the corresponding 8-methoxy-1-naphthol and introducing other substituents either before or after the difluoromethoxylation step.

The introduction of other substituents onto the naphthalene ring can be achieved through a variety of well-established synthetic transformations. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, could be employed to introduce a range of functional groups at various positions on the naphthalene scaffold. thieme-connect.denih.gov The regioselectivity of these reactions would be influenced by the directing effects of the existing difluoromethoxy and methoxy (B1213986) groups. Additionally, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, would provide access to a diverse array of aryl, heteroaryl, or amino-substituted derivatives. thieme-connect.de

Systematic Modification of the Methoxy Group and its Stereoelectronic Impact

The electronic nature of the substituent at the 8-position can also be varied. Replacement of the methoxy group with other oxygen-based functionalities, such as a hydroxyl group (via demethylation) or an aryloxy group, would alter the electron-donating capacity at this position. Furthermore, substitution with groups containing other heteroatoms, like a methylthio (SMe) or a dimethylamino (NMe2) group, would introduce different electronic and steric perturbations.

The stereoelectronic impact of these modifications can be significant. The interaction between the substituents at the 1- and 8-positions of the naphthalene core can lead to through-space interactions and conformational restrictions. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into how these modifications affect the molecule's geometry, frontier molecular orbital energies, and electrostatic potential. rsc.orgnih.govnih.gov These theoretical predictions, in conjunction with experimental data from techniques like NMR spectroscopy, can help to elucidate the intricate stereoelectronic effects at play. nih.gov

Naphthalene Scaffolds with Multiple Fluorinated Alkoxy Functionalities

The development of naphthalene scaffolds bearing multiple fluorinated alkoxy functionalities, such as two difluoromethoxy groups or a combination of difluoromethoxy and trifluoromethoxy groups, represents an intriguing area of chemical synthesis. The synthesis of such compounds would likely involve the stepwise introduction of the fluorinated alkoxy groups onto a dihydroxynaphthalene precursor. For example, starting from a 1,8-dihydroxynaphthalene, one could envision a selective monofluoralkoxylation followed by a second, different fluoralkoxylation.

Alternatively, the synthesis could proceed through the coupling of pre-functionalized building blocks. The preparation of naphthalenes with multiple fluorinated groups has been explored, and these methods could potentially be adapted for the synthesis of bis(fluoroalkoxy)naphthalenes. rsc.orgresearchgate.net

The presence of multiple electron-withdrawing fluorinated alkoxy groups would be expected to significantly impact the electronic properties of the naphthalene ring system, making it more electron-deficient. This could have profound effects on its reactivity in both electrophilic and nucleophilic substitution reactions.

Comparative Studies with Trifluoromethoxy and Monofluoromethoxy Analogues

A comparative analysis of the physicochemical and biological properties of this compound with its monofluoromethoxy and trifluoromethoxy analogues would provide a deeper understanding of the role of the degree of fluorination in the methoxy group. The trifluoromethoxy (OCF3) group is known to be highly lipophilic and electron-withdrawing, and it is often used as a bioisostere for other groups in drug design. mdpi.com The difluoromethoxy (OCF2H) group shares some of these properties but also possesses a hydrogen atom capable of participating in hydrogen bonding. nih.gov The monofluoromethoxy (OCH2F) group would represent an intermediate case.

Computational studies can be employed to compare the calculated properties of these analogues, such as their dipole moments, molecular electrostatic potentials, and frontier molecular orbital energies. nih.gov Experimental comparisons of properties like lipophilicity (logP), acidity/basicity (pKa), and metabolic stability would also be highly informative. Spectroscopic techniques, particularly 19F NMR, would be invaluable for characterizing and comparing these compounds. nih.gov

Such comparative studies are crucial for establishing structure-property relationships and for the rational design of new molecules with tailored properties for applications in various fields, from pharmaceuticals to materials science. mdpi.com

Advanced Research Applications of 1 Difluoromethoxy 8 Methoxynaphthalene Motifs

Design Principles for Organic Electronic Materials and Optoelectronic Applications

The design of novel organic electronic materials hinges on the principle that minor structural modifications can lead to significant changes in the electronic and photophysical properties of a molecule. The 1-(difluoromethoxy)-8-methoxynaphthalene unit is a prime example of a building block that can be integrated into larger π-conjugated systems to fine-tune their performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The introduction of fluorine atoms via the difluoromethoxy group imparts several desirable characteristics. Fluorination is a well-established strategy to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This can improve the air stability of n-type materials and facilitate charge injection from electrodes. The strong electron-withdrawing nature of the difluoromethoxy group can be strategically employed to create electron-deficient regions within a molecule, promoting efficient intramolecular charge transfer (ICT) when paired with suitable electron-donating moieties. This ICT is a critical process in the operation of many optoelectronic devices.

The peri-positioning of the difluoromethoxy and methoxy (B1213986) groups on the naphthalene (B1677914) core creates a sterically constrained environment. This fixed orientation influences the crystal packing of the material in the solid state, which is a crucial determinant of charge mobility. By controlling the intermolecular interactions, such as π-π stacking, it is possible to optimize the pathways for charge transport through the organic film. The interplay between the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group can also be used to modulate the dipole moment of the molecule, which in turn affects its self-assembly and the energy levels at interfaces within a device.

Research on related functionalized naphthalene derivatives has demonstrated that the attachment of electron-donating and electron-withdrawing groups can effectively tune their optoelectronic properties. For instance, naphthalene-diimide (NDI) derivatives, which are electron-deficient, have been extensively studied as n-type semiconductors. The principles learned from these systems can be applied to the design of materials incorporating the this compound motif to achieve targeted electronic characteristics.

Tunable Electronic Characteristics in Novel Organic Compounds for Material Science

The ability to tune the electronic characteristics of organic compounds is fundamental to the advancement of materials science. The this compound scaffold offers a versatile platform for achieving this control. The electronic nature of the naphthalene ring can be systematically modified by the combined inductive and resonance effects of the difluoromethoxy and methoxy substituents.

The methoxy group (-OCH₃) is an electron-donating group through resonance, increasing the electron density of the naphthalene ring system. Conversely, the difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The presence of both a donating and a withdrawing group in a peri-relationship creates a push-pull system within the naphthalene core. This electronic arrangement can be exploited to narrow the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra of the resulting materials. This is a key consideration in the development of new chromophores and emitters for OLEDs and organic lasers.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting the electronic properties of new materials incorporating the this compound unit. These theoretical calculations can provide insights into the HOMO and LUMO energy levels, the distribution of electron density, and the nature of electronic transitions. For example, DFT calculations on various substituted naphthalenes have shown a strong correlation between the nature of the substituents and the resulting electronic properties.

Below is a table summarizing the anticipated electronic effects of the substituents on the naphthalene core:

| Substituent | Position | Electronic Effect | Impact on Naphthalene Core | Potential Application Focus |

| -OCHF₂ | 1 | Strong Electron-Withdrawing (Inductive) | Lowers HOMO/LUMO levels, creates electron-deficient region | n-type semiconductors, electron transport layers |

| -OCH₃ | 8 | Electron-Donating (Resonance) | Raises HOMO level, increases electron density | Hole transport materials, tuning of emission color |

Rational Design of Specialty Chemical Building Blocks for Materials Science

The this compound unit serves as a valuable specialty chemical building block for the rational design of advanced materials. Its unique substitution pattern provides a rigid and well-defined scaffold upon which more complex molecular architectures can be constructed. The presence of two distinct functional groups allows for selective chemical transformations, enabling the synthesis of a wide array of derivatives with tailored properties.

The development of synthetic routes to polysubstituted naphthalenes is an active area of research. nih.gov The ability to introduce the difluoromethoxy and methoxy groups with high regioselectivity is crucial for the production of this building block. Once synthesized, it can be further functionalized through reactions targeting either the naphthalene core or the methoxy group. For example, electrophilic aromatic substitution reactions could be used to introduce additional functional groups onto the naphthalene ring, further tuning the electronic and steric properties of the molecule.

The steric hindrance imposed by the peri-substituents can be a powerful tool in controlling the conformation and supramolecular assembly of larger molecules. rsc.org In the context of materials science, this can be used to prevent unwanted aggregation-caused quenching of fluorescence in the solid state, a common problem in organic emitters. By designing molecules that are forced into a specific, non-planar conformation, it is possible to achieve high emission quantum yields in thin films.

The table below outlines the key features of this compound as a building block and the design strategies it enables:

| Feature | Design Implication | Target Material Property |

| Rigid Naphthalene Core | Provides a stable and predictable molecular framework. | High thermal stability, defined molecular geometry. |

| Peri-Disubstitution | Creates a sterically crowded environment, influencing conformation. | Control of solid-state packing, prevention of aggregation. |

| Orthogonal Functionality | Allows for selective chemical modifications at different sites. | Synthesis of complex molecules with tailored functionalities. |

| Push-Pull Electronics | Enables tuning of HOMO/LUMO levels and optical properties. | Color tuning in emitters, optimization of charge injection. |

Applications in Catalysis Research and Ligand Design

While direct applications of this compound in catalysis are not yet widely reported, its structural motifs are highly relevant to the design of novel ligands for transition metal catalysts. The field of ligand design continuously seeks new scaffolds that can impart specific steric and electronic properties to a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst.

The peri-disubstituted naphthalene framework can serve as the backbone for bidentate ligands. The close proximity of the 1- and 8-positions can be exploited to create a "pincer" effect, where two coordinating atoms bind to a metal center with a well-defined geometry. The steric bulk of the substituents on the naphthalene ring can be used to create a chiral pocket around the metal, which is a key strategy for enantioselective catalysis.

The electronic properties of the this compound unit can also be used to modulate the reactivity of the metal center. The electron-withdrawing difluoromethoxy group can make the metal center more electrophilic, which can be beneficial for certain catalytic transformations. Conversely, the electron-donating methoxy group can increase the electron density on the metal, potentially enhancing its reactivity in oxidative addition steps.

Future Perspectives and Emerging Trends in Difluoromethoxynaphthalene Research

Innovations in Sustainable Synthesis of Fluoroalkoxyarenes

The synthesis of organofluorine compounds, particularly fluoroalkoxyarenes, has traditionally relied on methods that can be resource-intensive and may involve hazardous reagents. The future of this field is increasingly geared towards the development of sustainable and green synthetic methodologies.

Recent advancements focus on minimizing environmental impact by employing novel catalysts, reducing solvent use, and improving energy efficiency. For instance, the use of dimethyl carbonate as a methylating agent in the synthesis of precursors like 1-methoxynaphthalene (B125815) represents a greener alternative to toxic dimethyl sulfate. google.com This approach is advantageous due to its simple operation, lack of organic solvents, and high yield. google.com

Another key trend is the application of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.net While direct enzymatic difluoromethoxylation is still a nascent concept, research into evolving enzymes for non-natural reactions is a promising frontier. The goal is to replace harsh chemical processes with more benign and efficient biocatalytic systems. researchgate.net

Future synthetic strategies for compounds like 1-(Difluoromethoxy)-8-methoxynaphthalene will likely focus on:

Phase-Transfer Catalysis: Methods utilizing phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can enhance reaction rates and yields in multiphasic systems, often reducing the need for harsh solvents. google.com

Non-Ozone-Depleting Reagents: The development and use of difluoromethyl sources that are not harmful to the ozone layer is a critical area of research. google.com

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes, contributing to a more sustainable manufacturing footprint.

| Methodology | Key Advantages | Challenges | Relevance to this compound |

|---|---|---|---|

| Traditional Halogen Exchange (Halex) | Established and versatile | Often requires harsh conditions, polar aprotic solvents | A baseline method for introducing fluorine |

| Use of Greener Reagents | Reduced toxicity and environmental impact google.com | May require catalyst development for high efficiency | Applicable to precursor synthesis (e.g., methylation) |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts researchgate.net | Enzyme availability and stability can be limiting | A long-term, highly sustainable goal for synthesis |

| Flow Chemistry | Enhanced safety, scalability, and process control | Requires specialized equipment and process optimization | Potential for efficient and safer large-scale production |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and advanced experimental techniques is revolutionizing the study of complex molecules. For this compound, this integrated approach can accelerate the discovery and characterization process, providing deep insights into its structure-property relationships.

Computational Approaches: Theoretical investigations, particularly those using Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties before a compound is ever synthesized. chemrxiv.org These properties include:

Molecular geometry and conformation.

Electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov

Spectroscopic signatures (e.g., NMR, IR spectra).

Reaction mechanisms and transition states.

This predictive power allows researchers to screen potential synthetic routes, understand reactivity, and design molecules with specific electronic or optical characteristics.

Advanced Experimental Techniques: High-resolution analytical methods are essential for validating computational predictions and fully characterizing the synthesized compounds. Techniques like 2D NMR spectroscopy, X-ray crystallography, and mass spectrometry provide unambiguous structural information. Furthermore, advanced techniques like femtosecond transient absorption spectroscopy can probe the excited-state dynamics of these molecules, which is crucial for applications in optoelectronics.

The integration of these approaches creates a powerful feedback loop: experimental results refine computational models, and computational predictions guide experimental design. chemrxiv.org This cycle accelerates the development of new materials and a deeper understanding of their fundamental properties. chemrxiv.org

| Technique Type | Specific Method | Information Gained |

|---|---|---|

| Computational | Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, reaction pathways chemrxiv.org |

| Ab Initio Molecular Dynamics | Simulating molecular motion and reaction dynamics chemrxiv.org | |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure | |

| Experimental | X-ray Crystallography | Precise 3D molecular structure in the solid state |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships of atoms | |

| Ultrafast Spectroscopy | Excited-state lifetimes and energy transfer processes |

Development of Novel Functional Materials Based on Fluorinated Naphthalene (B1677914) Scaffolds

The naphthalene scaffold is a well-established building block for a variety of functional materials, particularly in the field of organic electronics. nih.gov The introduction of fluorine atoms or fluorine-containing groups like difluoromethoxy can profoundly alter the electronic properties of these materials, making them suitable for new applications.

Fluorination typically lowers the HOMO and LUMO energy levels of organic molecules, which can improve their stability in air and make them better electron acceptors. nih.gov This property is highly desirable for creating n-type organic field-effect transistors (OFETs), which are essential components of complementary logic circuits. nih.govresearchgate.net

Research into core-fluorinated naphthalene diimides (NDIs) has shown that such modifications lead to high-performance n-channel materials. nih.gov By extension, incorporating the this compound unit into larger polymeric or small-molecule systems could offer a way to fine-tune material properties. The interplay between the electron-withdrawing difluoromethoxy group and the electron-donating methoxy (B1213986) group could lead to unique intramolecular charge transfer characteristics, which are of interest for applications in:

Organic Photovoltaics (OPVs): As electron-acceptor materials.

Organic Light-Emitting Diodes (OLEDs): As host or charge-transport materials.

Sensors: Where changes in fluorescence or electronic properties upon binding to an analyte can be exploited.

The future in this area will likely involve the synthesis and characterization of polymers and dendrimers derived from fluorinated naphthalene building blocks to create processable, stable, and high-performance materials for next-generation electronic devices. nih.govresearchgate.net

Q & A

Basic Research Questions

What are the standard synthetic routes for 1-(Difluoromethoxy)-8-methoxynaphthalene, and how is purity validated?

The synthesis typically involves multi-step reactions, including selective fluorination and methoxylation of the naphthalene core. Key steps include:

- Difluoromethoxy introduction : Using reagents like difluoromethyl halides or carbene precursors under basic conditions.

- Methoxylation : Position-specific substitution via nucleophilic aromatic substitution or coupling reactions.

Purity validation employs Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), Mass Spectrometry (MS), and X-ray crystallography to confirm structural integrity .

What spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : Essential for identifying difluoromethoxy group environments.

- High-Resolution MS : Validates molecular weight (224.20 g/mol) and isotopic patterns.

- X-ray crystallography : Resolves spatial arrangement of substituents on the naphthalene ring .

How does the compound’s solubility profile influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF). This necessitates:

- Solvent optimization for reactions (e.g., THF for nucleophilic substitutions).

- Formulation strategies (e.g., micellar systems) for in vitro bioactivity assays .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and regioselectivity?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during fluorination.

- Catalyst screening : Palladium-based catalysts enhance coupling efficiency in methoxylation.

- DoE (Design of Experiments) : Statistical optimization of reagent ratios (e.g., 1.2:1 fluorinating agent:substrate) improves yields >85% .

What strategies resolve contradictions in reported biological activity data?

- Dose-response studies : Clarify ambiguous EC₅₀ values (e.g., conflicting cytotoxicity thresholds).

- Orthogonal assays : Validate target engagement using SPR (Surface Plasmon Resonance) and cellular thermal shift assays (CETSA) .

How do fluorinated substituents impact metabolic stability and target binding?

- Lipophilicity enhancement : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability.

- Metabolic resistance : Fluorine atoms block CYP450-mediated oxidation, prolonging half-life in hepatic microsomes .

What computational methods predict interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

How to design toxicity studies for this compound?

- In vitro models : Ames test for mutagenicity + hepatocyte assays (e.g., HepG2) for hepatic toxicity.

- In vivo protocols : OECD 453 guidelines for 28-day repeated-dose toxicity in rodents, monitoring hematological and renal parameters .

What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Detects impurities at <0.1% levels using C18 columns (gradient: 10–90% acetonitrile in water).

- Forced degradation studies : Acid/alkali hydrolysis identifies labile functional groups (e.g., difluoromethoxy cleavage under basic conditions) .

How to establish structure-activity relationships (SAR) for derivatives?

- Substituent variation : Synthesize analogs with Cl, Br, or CF₃ groups at position 8.

- Bioactivity correlation : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) and compare with computational descriptors (e.g., Hammett σ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.